4-(Benzyloxy)benzene-1-sulfonyl fluoride
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Overview
Description
4-(Benzyloxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C13H11FO3S. It is a sulfonyl fluoride derivative, characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-(benzyloxy)benzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst like 18-crown-6 in acetonitrile . This method provides a straightforward route to the desired sulfonyl fluoride derivative under mild conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives, while reduction can yield benzyl alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Benzoic Acid Derivatives: Resulting from oxidation of the benzyloxy group.
Benzyl Alcohol Derivatives: Produced by reduction of the benzyloxy group.
Coupled Products: Formed through coupling reactions with boronic acids.
Scientific Research Applications
4-(Benzyloxy)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemical Biology: Used as a covalent probe for labeling and studying active-site amino acid residues in proteins.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs and as a building block for drug discovery.
Material Science: Utilized in the development of functional materials with specific properties.
Analytical Chemistry: Acts as a reagent for the preparation of α-sulfonyl phosphonates by direct sulfonylation of lithiated alkyl phosphonates.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)benzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This covalent modification can be used to study enzyme function and to develop enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the benzyloxy group, making it less versatile in certain applications.
4-(Methoxy)benzenesulfonyl Fluoride: Contains a methoxy group instead of a benzyloxy group, which can affect its reactivity and applications.
4-(Ethoxy)benzenesulfonyl Fluoride: Similar to the methoxy derivative but with an ethoxy group, offering different steric and electronic properties.
Uniqueness
4-(Benzyloxy)benzene-1-sulfonyl fluoride is unique due to the presence of the benzyloxy group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound for the development of novel materials and pharmaceuticals .
Properties
IUPAC Name |
4-phenylmethoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFNFKJHUKUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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